
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to a polyether chain. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a polyether alcohol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methylbenzenesulfonyl chloride+polyether alcohol→2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Oxidation: The polyether chain can be oxidized to form various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of the polyether chain.
Hydrolysis: The major products are the corresponding alcohol and sulfonic acid.
Oxidation: The major products depend on the extent of oxidation and can include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
Polymer Chemistry
One of the primary applications of tetraethylene glycol monotosylate is in the synthesis of polymers. It serves as a monomer or a coupling agent in the preparation of various polyether compounds. The compound's structure allows it to participate in polymerization reactions, resulting in products with enhanced properties such as increased flexibility and solubility.
Case Study : A study published by the Royal Society of Chemistry details a polymerization procedure using tetraethylene glycol monotosylate as a key component. The reaction demonstrated high conversion rates and produced polymers with desirable mechanical properties .
Biochemical Applications
Tetraethylene glycol monotosylate is utilized in biochemistry for the modification of biomolecules. Its ether groups can enhance solubility and stability, making it useful for drug delivery systems and biochemical assays.
Example : In drug formulation, this compound can be conjugated with therapeutic agents to improve their pharmacokinetic profiles. Research indicates that modifying drugs with polyethylene glycol derivatives can significantly enhance their bioavailability and reduce immunogenicity.
Surfactant and Emulsifier
Due to its amphiphilic nature, tetraethylene glycol monotosylate acts as an effective surfactant and emulsifier in various formulations, including cosmetics and pharmaceuticals. It helps stabilize emulsions by reducing surface tension between immiscible liquids.
Application Table :
Application Area | Description | Example Use Case |
---|---|---|
Polymer Chemistry | Monomer for polyether synthesis | High-performance polymers |
Biochemical Modifications | Enhances solubility/stability of biomolecules | Drug delivery systems |
Surfactants/Emulsifiers | Stabilizes emulsions in formulations | Cosmetic creams and lotions |
Safety and Hazard Considerations
While tetraethylene glycol monotosylate has beneficial applications, it is crucial to handle it with care due to potential hazards:
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate depends on its specific application. In organic synthesis, it acts as a sulfonate ester, facilitating nucleophilic substitution reactions. In biological applications, the polyether chain can interact with biomolecules to enhance their solubility and stability. The sulfonate group can also participate in ionic interactions with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl methanesulfonate: Similar structure but has a methanesulfonate group instead of a benzenesulfonate group.
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl p-toluenesulfonate: Similar structure but has a different substitution pattern on the benzene ring.
Uniqueness
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which can influence its reactivity and interactions with other molecules. The polyether chain also provides flexibility and solubility, making it a versatile compound for various applications.
Biological Activity
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known as a sulfonate ester, is an organic compound characterized by its polyether chain and 4-methylbenzenesulfonate group. This compound has gained attention for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Chemical Structure and Properties
- IUPAC Name : 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
- Molecular Formula : C13H20O6S
- CAS Number : 77544-60-6
- InChI Key : FGDJUEZBMFELRW-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with a polyether alcohol in the presence of a base such as pyridine or triethylamine. The general reaction can be summarized as follows:
In industrial settings, continuous flow reactors are used to enhance yield and control reaction conditions.
The biological activity of this compound is primarily attributed to its ability to modify biomolecules. The polyether chain enhances solubility and stability, which is crucial for applications in drug delivery systems.
Key Biological Activities:
- Drug Delivery : The compound is investigated for improving the solubility and bioavailability of hydrophobic drugs.
- Biomolecule Modification : It can attach polyether chains to proteins and peptides, enhancing their solubility.
- Potential Anticancer Activity : Similar compounds have shown promise in cancer treatment by interfering with cellular processes.
Research Findings
- In Vitro Studies : Preliminary studies indicate that sulfonate esters can inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated micromolar inhibition of key mitotic proteins in cancer cells .
- Toxicity Assessments : Toxicological evaluations suggest that this compound exhibits acute toxicity if ingested, highlighting the necessity for careful handling .
- Self-Assembly Properties : Research indicates that similar amphiphilic compounds can form temperature-responsive self-assemblies, which could be leveraged for targeted drug delivery systems .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate?
- Methodological Answer : The synthesis typically involves multi-step etherification and sulfonation reactions. A common approach starts with the stepwise ethoxylation of ethylene glycol derivatives to form the tetraethylene glycol backbone. Subsequent sulfonation with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (1:1.2 molar ratio), under nitrogen at 0–5°C for 4 hours, yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Reaction efficiency depends on strict moisture control and stoichiometric precision .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm ether and sulfonate ester linkages (e.g., δ 2.45 ppm for methyl group in toluenesulfonate; δ 3.5–3.7 ppm for ethylene oxide protons).
- FT-IR : Peaks at 1170–1190 cm (S=O stretching) and 1350 cm (C-O-C ether).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.
- Elemental Analysis : Match experimental C, H, S percentages to theoretical values (CHOS; MW 458.55 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonate ester group. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) to monitor purity changes using HPLC. Avoid aqueous solvents unless immediately used .
Advanced Research Questions
Q. How does the sulfonate ester group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The toluenesulfonate (tosyl) group acts as a superior leaving group due to its strong electron-withdrawing effects, facilitating S2 reactions. Kinetic studies using nucleophiles (e.g., sodium azide) in DMF at 60°C can quantify reaction rates via H NMR or LC-MS. Compare activation energies with analogous mesyl or triflate derivatives to evaluate leaving group efficiency .
Q. What experimental approaches are used to study the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework (long-term environmental impact studies):
- Hydrolysis Studies : Monitor degradation in buffer solutions (pH 4–9) at 25°C using LC-MS to identify breakdown products (e.g., free toluenesulfonic acid).
- Partitioning Analysis : Measure log (octanol-water) via shake-flask method to assess bioaccumulation potential.
- Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and track mortality, reproduction, and enzyme inhibition (e.g., acetylcholinesterase) .
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Conduct a meta-analysis of published protocols to identify critical variables:
- Catalyst Efficiency : Compare triethylamine vs. pyridine in sulfonation steps.
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DCM vs. THF) on reaction kinetics.
- Analytical Consistency : Standardize purity assessment methods (e.g., HPLC vs. H NMR integration) to reduce variability. Reproduce low-yield conditions with controlled moisture levels and oxygen exclusion .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDJUEZBMFELRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77544-60-6 | |
Record name | 77544-60-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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